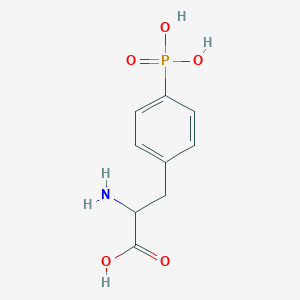

2-Amino-3-(4-phosphonophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-(4-phosphonophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a phosphono group, and a phenyl ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-phosphonophenyl)propanoic acid typically involves the reaction of 4-phosphonophenylacetic acid with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as crystallization and chromatography are commonly used for purification .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-(4-phosphonophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phosphono groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of 2-amino-3-(4-phosphonophenyl)propanoic acid derivatives as antimicrobial agents. Research indicates that these compounds exhibit activity against a range of multidrug-resistant pathogens. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL depending on the specific compound and pathogen tested .

1.2 Neuroactive Analogues

The phosphonophenyl group in this compound allows for the synthesis of neuroactive analogues that can mimic natural amino acids. Such modifications may lead to new therapeutic agents targeting neurological disorders by influencing neurotransmitter systems . The ability to create analogues that can penetrate the blood-brain barrier is particularly significant in developing treatments for conditions such as Alzheimer's disease.

Agricultural Applications

2.1 Herbicides and Plant Growth Regulators

Compounds similar to this compound have been investigated for their potential as herbicides and growth regulators in agriculture. The phosphonic acid moiety can enhance the bioactivity of these compounds, making them effective in controlling weed growth while promoting crop yield .

2.2 Fertilizer Additives

The application of phosphonic acids in fertilizers has shown promise in improving nutrient uptake efficiency in plants. By incorporating this compound into fertilizer formulations, it may be possible to enhance the availability of essential nutrients to crops, thus improving overall agricultural productivity .

Material Science

3.1 Corrosion Inhibitors

Phosphonic acids are known for their ability to form stable complexes with metal ions, making them suitable candidates for corrosion inhibitors in various industrial applications. The incorporation of this compound into coatings could provide protective benefits against corrosion in metal structures .

3.2 Lubricants

Research suggests that phosphonic acid derivatives can also serve as effective lubricants due to their ability to reduce friction between surfaces. This application is particularly relevant in high-performance machinery where reduced wear and tear is critical for longevity and efficiency .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(4-phosphonophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3-(4-hydroxyphenyl)propanoic acid

- 2-Amino-3-(4-fluorophenyl)propanoic acid

- 2-Amino-3-(4-trifluoromethoxyphenyl)propanoic acid

Uniqueness

2-Amino-3-(4-phosphonophenyl)propanoic acid is unique due to the presence of the phosphono group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and application .

Actividad Biológica

2-Amino-3-(4-phosphonophenyl)propanoic acid, also known as 3-phosphonoalanine or AP-3, is a non-proteinogenic amino acid with significant biological activity. It is characterized by the presence of a phosphonate group, which contributes to its unique properties and interactions within biological systems. This compound has been identified in various organisms, including bacteria, invertebrates, and mammals, and plays a crucial role in biochemical pathways.

- Chemical Formula : C3H8NO5P

- Molecular Weight : 169.0731 g/mol

- CAS Registry Number : 5652-28-8

- IUPAC Name : 2-amino-3-phosphonopropanoic acid

Biological Significance

AP-3 is recognized for its role as a metabotropic glutamate receptor agonist, influencing neurotransmission and neuroprotective pathways. Its biological activities include:

- Neuroprotective Effects : AP-3 has been shown to block the release of amyloid precursor protein (APP) when neurons are stimulated by glutamate. This action is particularly relevant in the context of Alzheimer's disease, where APP accumulation is linked to neurodegeneration .

- Source of Phosphorus : In prokaryotic organisms, AP-3 serves as a phosphorus source, underscoring its ecological importance .

AP-3 interacts with metabotropic glutamate receptors (mGluRs), which are critical for modulating synaptic plasticity and neurotransmitter release. The compound's ability to act as an agonist at these receptors suggests potential therapeutic applications in neurological disorders .

Case Studies

- Neurodegenerative Disease Models :

- Microbial Utilization :

Data Table: Biological Activities of AP-3

Propiedades

IUPAC Name |

2-amino-3-(4-phosphonophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIHNAYKZDFPPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.